molecular formula C7H8Cl2N4O3 B10899882 2,2-dichloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acetamide

2,2-dichloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acetamide

Cat. No.: B10899882
M. Wt: 267.07 g/mol
InChI Key: WRLWVCADIZDTGH-UHFFFAOYSA-N
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Description

2,2-DICHLORO-N~1~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]ACETAMIDE is a synthetic organic compound characterized by the presence of a dichloroacetamide group linked to a pyrazole ring substituted with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-DICHLORO-N~1~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]ACETAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Alkylation: The nitrated pyrazole is alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Acylation: Finally, the alkylated pyrazole is reacted with 2,2-dichloroacetyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters would be essential.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Substitution: The chlorine atoms in the dichloroacetamide group can be substituted with nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products:

    Reduction: 2,2-DICHLORO-N~1~-[2-(4-AMINO-1H-PYRAZOL-1-YL)ETHYL]ACETAMIDE.

    Substitution: Corresponding substituted amides or thioamides.

    Hydrolysis: 2,2-Dichloroacetic acid and 2-(4-nitro-1H-pyrazol-1-yl)ethylamine.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology and Medicine:

  • Potential applications in drug development due to its structural features.
  • Investigated for its biological activity, including antimicrobial and anticancer properties.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Explored for use in agricultural chemicals and pesticides.

Mechanism of Action

The mechanism of action of 2,2-DICHLORO-N~1~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]ACETAMIDE depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

    2,2-Dichloro-N-(2-nitroethyl)acetamide: Similar structure but lacks the pyrazole ring.

    2,2-Dichloro-N-(4-nitrophenyl)acetamide: Contains a nitrophenyl group instead of a nitropyrazole.

Uniqueness:

  • The presence of the pyrazole ring and the nitro group in 2,2-DICHLORO-N~1~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]ACETAMIDE provides unique reactivity and potential biological activity compared to similar compounds.
  • The combination of these functional groups allows for diverse chemical transformations and applications.

Properties

Molecular Formula

C7H8Cl2N4O3

Molecular Weight

267.07 g/mol

IUPAC Name

2,2-dichloro-N-[2-(4-nitropyrazol-1-yl)ethyl]acetamide

InChI

InChI=1S/C7H8Cl2N4O3/c8-6(9)7(14)10-1-2-12-4-5(3-11-12)13(15)16/h3-4,6H,1-2H2,(H,10,14)

InChI Key

WRLWVCADIZDTGH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCNC(=O)C(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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